5-Ethynylnonan-5-ol
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Overview
Description
5-Butylheptyn-6-ol-5: is an organic compound characterized by its unique structure, which includes a butyl group attached to a heptyn backbone with a hydroxyl group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butylheptyn-6-ol-5 typically involves the following steps:
Alkyne Formation: The initial step involves the formation of an alkyne through a reaction between a suitable alkyne precursor and a butyl halide.
Hydroxylation: The alkyne is then subjected to hydroxylation to introduce the hydroxyl group at the sixth position. This can be achieved using reagents such as osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of 5-Butylheptyn-6-ol-5 may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 5-Butylheptyn-6-ol-5 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde using oxidizing agents like chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form corresponding alkanes or alkenes using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO₃), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a catalyst
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)
Major Products:
Oxidation: Ketones, aldehydes
Reduction: Alkanes, alkenes
Substitution: Alkyl halides
Scientific Research Applications
Chemistry: 5-Butylheptyn-6-ol-5 is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways. Its hydroxyl group makes it a suitable candidate for labeling and tracking within biological systems.
Medicine: The compound’s potential medicinal properties are being explored, particularly its ability to interact with specific molecular targets. It may serve as a lead compound for the development of new therapeutic agents.
Industry: In the industrial sector, 5-Butylheptyn-6-ol-5 is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable in the synthesis of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 5-Butylheptyn-6-ol-5 involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. Additionally, the alkyne moiety can participate in various chemical reactions, further modulating its biological effects.
Comparison with Similar Compounds
5-Heptyn-6-ol: Similar structure but lacks the butyl group, resulting in different reactivity and applications.
5-Butylheptyn-2-ol: The hydroxyl group is positioned differently, leading to variations in chemical behavior and biological activity.
5-Butylheptyn-6-one:
Uniqueness: 5-Butylheptyn-6-ol-5 stands out due to its specific combination of functional groups and structural features. The presence of both the butyl group and the hydroxyl group at the sixth position provides unique reactivity and versatility in various chemical and biological contexts.
Properties
CAS No. |
7737-41-9 |
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Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
5-ethynylnonan-5-ol |
InChI |
InChI=1S/C11H20O/c1-4-7-9-11(12,6-3)10-8-5-2/h3,12H,4-5,7-10H2,1-2H3 |
InChI Key |
BCNFZPFDVPQUEH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCC)(C#C)O |
Origin of Product |
United States |
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